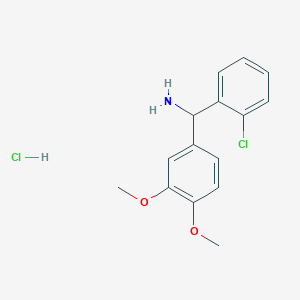
(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine hydrochloride
Descripción general
Descripción
“(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1354949-76-0 . It has a molecular weight of 314.21 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16ClNO2.ClH/c1-18-13-8-7-10(9-14(13)19-2)15(17)11-5-3-4-6-12(11)16;/h3-9,15H,17H2,1-2H3;1H . This indicates that the compound contains a chlorophenyl group, a dimethoxyphenyl group, and a methanamine group .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 314.21 .Aplicaciones Científicas De Investigación
Improved Synthesis Methods
A novel industrial synthesis of sertraline hydrochloride, which shares structural similarities with "(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine hydrochloride," presents a more advantageous process compared to existing methods. This process utilizes N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate, offering environmental and safety benefits due to the use of acceptable reagents (Vukics et al., 2002).
Synthesis of Key Intermediates
Research on the synthesis of key intermediates for the production of Zoloft, sertraline hydrochloride, provides insights into cleaner, simpler, and more efficient synthesis processes. These methods for forming sertraline imine, an important intermediate, avoid hazardous byproducts and solid wastes, thereby offering a more environmentally friendly approach (Taber et al., 2004).
Analytical Chemistry Applications
A study on the electrooxidation of dimethomorph, a fungicide, using voltammetry demonstrates the potential for analytical applications. This research outlines a new electroanalytical method for determining and quantifying dimethomorph in agricultural samples, showcasing the versatility of related compounds in analytical chemistry (Lucas et al., 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is closely related to 3,4-dimethoxyphenethylamine , which is known to have some activity as a monoamine oxidase inhibitor . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, which are involved in transmitting signals in the brain.
Mode of Action
Based on its structural similarity to 3,4-dimethoxyphenethylamine , it may interact with monoamine oxidase enzymes, inhibiting their activity. This inhibition could potentially increase the levels of monoamines in the brain, affecting neurotransmission.
Biochemical Pathways
If it acts as a monoamine oxidase inhibitor like its analogue 3,4-dimethoxyphenethylamine , it could affect the metabolic pathways of monoamines such as dopamine, norepinephrine, and serotonin. This could lead to increased levels of these neurotransmitters in the brain, potentially affecting mood and behavior.
Action Environment
The action, efficacy, and stability of (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine hydrochloride could be influenced by various environmental factors. These might include the pH of the environment, the presence of other substances that could interact with the compound, and the temperature at which the compound is stored . .
Análisis Bioquímico
Biochemical Properties
(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines . This interaction can lead to the inhibition of the enzyme’s activity, thereby affecting the levels of neurotransmitters in the brain. Additionally, the compound may interact with other proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the activity of key signaling molecules such as cyclic AMP (cAMP) and protein kinase A (PKA), leading to changes in gene expression and metabolic processes . These effects can result in altered cellular responses, including changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with monoamine oxidase, leading to enzyme inhibition . This inhibition results in increased levels of monoamines, which can affect neurotransmission and mood regulation. Additionally, the compound may interact with other biomolecules, such as receptors and ion channels, influencing their activity and downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under normal storage conditions, but it may degrade over time when exposed to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as mood enhancement and neuroprotection . At high doses, it can cause toxic or adverse effects, including neurotoxicity and organ damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing significant side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various compounds . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Additionally, the compound may affect metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may bind to various proteins, influencing its localization and accumulation. The distribution of the compound within different tissues can affect its overall efficacy and safety profile.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of the compound can provide insights into its mechanisms of action and potential therapeutic applications.
Propiedades
IUPAC Name |
(2-chlorophenyl)-(3,4-dimethoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2.ClH/c1-18-13-8-7-10(9-14(13)19-2)15(17)11-5-3-4-6-12(11)16;/h3-9,15H,17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHMCXDEHQCPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CC=CC=C2Cl)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


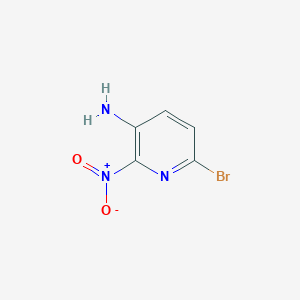
![4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1455618.png)



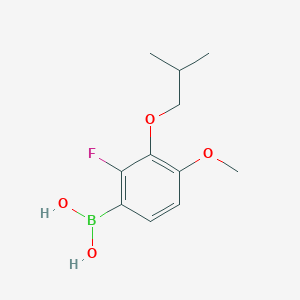
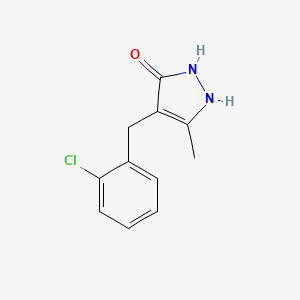
![2,7-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B1455626.png)
amine dihydrochloride](/img/structure/B1455629.png)
![[3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine hydrobromide](/img/structure/B1455630.png)
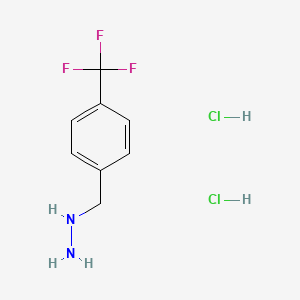
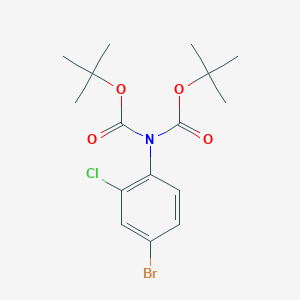

![3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1455636.png)
